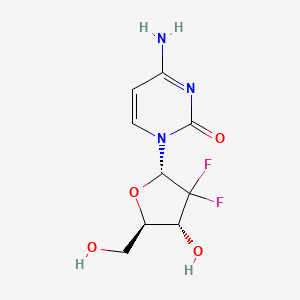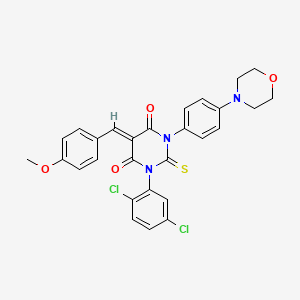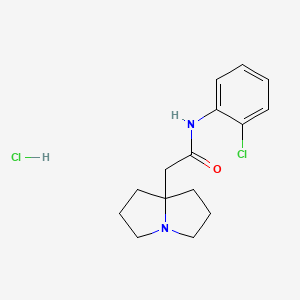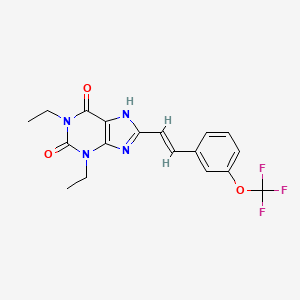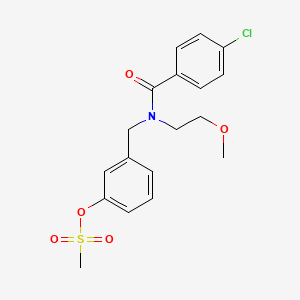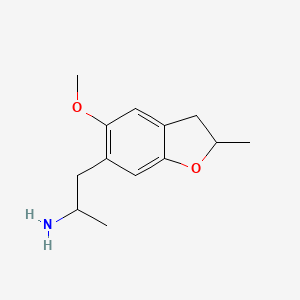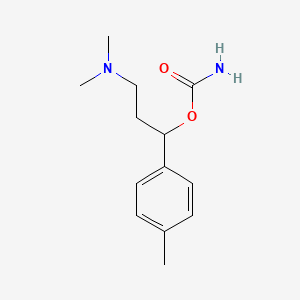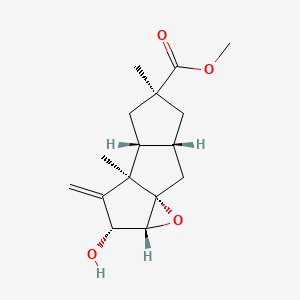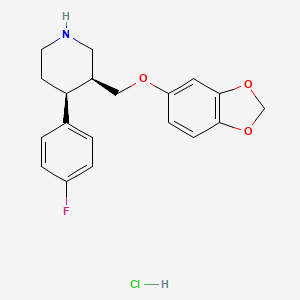
rac cis-Paroxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac cis-Paroxetine Hydrochloride is a chemical compound with the molecular formula C19H21ClFNO3 and a molecular weight of 365.83. It is a racemic mixture of the cis isomers of Paroxetine Hydrochloride. Paroxetine is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other mood-related conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-Paroxetine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with Arecoline and 1-Bromo-4-fluorobenzene.
Coupling Reaction: These starting materials are coupled to form the racemic core structure.
Formation of Intermediate: The intermediate is then subjected to various reactions, including esterification with menthol, to achieve enantiomeric resolution.
Final Steps: The final steps involve the formation of the hydrochloride salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac cis-Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxy derivatives.
Aplicaciones Científicas De Investigación
rac cis-Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in neuroprotection.
Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new antidepressant formulations.
Mecanismo De Acción
rac cis-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) receptor, preventing the reuptake of serotonin and thereby alleviating symptoms of depression and anxiety.
Comparación Con Compuestos Similares
Similar Compounds
Paroxetine Hydrochloride Hemihydrate: A similar compound with a slightly different hydration state.
Paroxetine Maleate: Another salt form of Paroxetine with different pharmacokinetic properties.
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action.
Uniqueness
rac cis-Paroxetine Hydrochloride is unique due to its specific isomeric form and its high affinity for the serotonin transporter. This high affinity contributes to its potent antidepressant effects and its efficacy in treating a wide range of mood disorders.
Propiedades
Número CAS |
105813-03-4 |
|---|---|
Fórmula molecular |
C19H21ClFNO3 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
Clave InChI |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES isomérico |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


